molecular formula C10H20ClNO4 B1662837 Levocarnitine propionate hydrochloride CAS No. 119793-66-7

Levocarnitine propionate hydrochloride

カタログ番号: B1662837
CAS番号: 119793-66-7
分子量: 253.72 g/mol
InChIキー: KTFMPDDJYRFWQE-DDWIOCJRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

レボカルニチン プロピオネートは、第四級アンモニウム化合物であるレボカルニチンの誘導体です。 主に末梢動脈疾患の治療と、うっ血性心不全における運動耐容性の向上に使用されます レボカルニチン自体は、長鎖脂肪酸をミトコンドリアマトリックスに輸送し、β酸化を促進するために不可欠であり、これはエネルギー産生に不可欠です .

2. 製法

合成経路と反応条件: レボカルニチン プロピオネートは、レボカルニチンとプロピオン酸をエステル化することで合成できます。この反応は、通常、適切な触媒を使用し、制御された温度とpH条件下で行われ、目的のエステルの生成を保証します。

工業的生産方法: 工業的な設定では、レボカルニチン プロピオネートの生産は、次の手順を伴います。

準備方法

Synthetic Routes and Reaction Conditions: Levocarnitine propionate can be synthesized by esterifying levocarnitine with propionic acid. The reaction typically involves the use of a suitable catalyst and occurs under controlled temperature and pH conditions to ensure the formation of the desired ester.

Industrial Production Methods: In industrial settings, the production of levocarnitine propionate involves the following steps:

化学反応の分析

Hydrolysis to Propionyl-CoA and Free Carnitine

PLC undergoes enzymatic hydrolysis via carnitine acyltransferases , releasing propionyl-CoA and free L-carnitine. This reaction is critical for its bioactivity:

Propionyl-L-carnitine+CoACarnitine acyltransferasePropionyl-CoA+L-carnitine\text{Propionyl-L-carnitine} + \text{CoA} \xrightarrow{\text{Carnitine acyltransferase}} \text{Propionyl-CoA} + \text{L-carnitine}

  • Kinetics : In ischemic muscles, PLC rapidly converts to propionyl-CoA, which enters the citric acid cycle to enhance ATP production .

  • Tissue Specificity : Hydrolysis occurs predominantly in skeletal and cardiac muscle due to high carnitine acyltransferase activity .

Role in the Citric Acid Cycle (CAC)

Propionyl-CoA derived from PLC integrates into the CAC via succinyl-CoA , bypassing traditional glycolysis:

Propionyl-CoAMethylmalonyl-CoASuccinyl-CoA (CAC intermediate)\text{Propionyl-CoA} \rightarrow \text{Methylmalonyl-CoA} \rightarrow \text{Succinyl-CoA} \ (\text{CAC intermediate})

  • Anaplerotic Function : This pathway replenishes CAC intermediates, crucial under ischemic conditions where glucose metabolism is impaired .

  • Energy Yield : Each propionyl-CoA molecule generates 18 ATP equivalents via oxidative phosphorylation .

Reaction Step Enzyme Involved ATP Yield Source
Propionyl-CoA → Succinyl-CoAMethylmalonyl-CoA mutase18 ATP

Interaction with Pyruvate Dehydrogenase (PDH)

PLC enhances pyruvate dehydrogenase kinase (PDHK) activity , promoting PDH activation and pyruvate oxidation:

PLCIncreased mitochondrial acetyl-CoA/CoA ratioPDH activationEnhanced glucose oxidation\text{PLC} \rightarrow \text{Increased mitochondrial acetyl-CoA/CoA ratio} \rightarrow \text{PDH activation} \rightarrow \text{Enhanced glucose oxidation}

  • Mechanism : By reducing mitochondrial acetyl-CoA accumulation, PLC alleviates PDH inhibition, improving carbohydrate utilization .

  • Clinical Impact : This reaction underlies PLC’s efficacy in improving exercise tolerance in heart failure patients .

Pharmacokinetics and Metabolic Fate

Intravenous PLC administration demonstrates nonlinear pharmacokinetics due to saturable renal reabsorption :

Parameter 1 g Dose 8 g Dose Source
Plasma half-life (t₁/₂)1.09 ± 0.15 hUnchanged
Renal clearance11.6 ± 0.24 L/hMarkedly increased
Urinary excretion59.4% of dose (as metabolites)75.2% of dose (as metabolites)
  • Metabolites : PLC is excreted as L-carnitine (LC) and acetyl-L-carnitine (ALC) in urine, reflecting systemic hydrolysis .

Membrane Stabilization and Antioxidant Effects

PLC’s propionyl group exerts non-enzymatic effects:

  • Membrane Protection : Acylcarnitines like PLC stabilize phospholipid bilayers during ischemia-induced acidosis .

  • Radical Scavenging : Reduces reactive oxygen species (ROS) by donating electrons, mitigating oxidative stress .

科学的研究の応用

Cardiovascular Health

  • Heart Failure : PLC is indicated for patients with chronic heart failure, where it has been shown to improve exercise tolerance and quality of life. A multicenter trial demonstrated that long-term oral treatment with PLC significantly enhances maximum exercise duration and oxygen consumption compared to placebo .
  • Ischemic Heart Disease : Studies indicate that PLC reduces myocardial injury during ischemia and reperfusion by counteracting toxic effects associated with high levels of free fatty acids. It improves carbohydrate metabolism and enhances recovery post-myocardial infarction .

Peripheral Vascular Disease

  • Peripheral Arterial Disease (PAD) : PLC is used to treat intermittent claudication associated with PAD, improving walking distance and overall exercise capacity. It addresses symptoms related to reduced blood flow in the extremities .

Metabolic Disorders

  • Propionic Acidemia : In patients with propionic acidemia, PLC supplementation helps reduce the accumulation of propionic acid by enhancing its excretion as propionylcarnitine. This application is particularly relevant for managing metabolic crises in affected individuals .

Case Studies and Clinical Trials

Several clinical studies have documented the efficacy of levocarnitine propionate hydrochloride:

  • Heart Failure Improvement : A randomized trial involving 472 patients showed that early administration of levocarnitine after acute myocardial infarction led to reduced left ventricular dilatation and improved outcomes regarding death and heart failure incidence post-discharge .
  • Exercise Capacity in PAD : In a study of patients with peripheral arterial occlusive disease, those treated with PLC demonstrated significant improvements in walking distance and overall functional capacity compared to control groups .
  • Management of Propionic Acidemia : A case series reported improved metabolic control in patients receiving levocarnitine as part of their dietary management plan, highlighting its role in reducing plasma propionic acid levels effectively .

作用機序

レボカルニチン プロピオネートは、長鎖脂肪酸をミトコンドリアマトリックスに輸送するのを促進することによって効果を発揮します。そこで、脂肪酸はβ酸化を受けてエネルギーを生成します。このプロセスは、エネルギー恒常性を維持するために不可欠であり、特に心臓や骨格筋など、高いエネルギー需要を持つ組織において重要です。 この化合物は、様々な代謝経路にとって重要なアセチルCoA/CoA比を維持するのにも役立ちます .

類似化合物:

独自性: レボカルニチン プロピオネートは、末梢動脈疾患に特異的な用途と、うっ血性心不全における運動耐容性を向上させる能力において独特です。 エステル化された形態は、他の誘導体と比較して、体への吸収と利用が優れています .

類似化合物との比較

Uniqueness: Levocarnitine propionate is unique in its specific application for peripheral arterial disease and its ability to enhance exercise tolerance in congestive heart disease. Its esterified form allows for better absorption and utilization in the body compared to other derivatives .

生物活性

Levocarnitine propionate hydrochloride (LCPH) is a derivative of L-carnitine, which plays a crucial role in mitochondrial fatty acid metabolism. This compound has garnered attention for its therapeutic potential in various cardiovascular and metabolic disorders, particularly due to its ability to enhance energy production and reduce oxidative stress. This article delves into the biological activity of LCPH, supported by data tables, case studies, and research findings.

LCPH functions primarily by facilitating the transport of long-chain fatty acids into the mitochondria for oxidation. It also aids in the export of acyl groups from cells, preventing their accumulation to toxic levels. The compound is involved in several key metabolic pathways:

  • Fatty Acid Oxidation : LCPH enhances the β-oxidation of fatty acids, which is vital for ATP production.
  • Krebs Cycle Efficiency : It provides propionate as a substrate that can be readily converted into succinate, thereby enhancing Krebs cycle activity during hypoxic conditions .
  • Antioxidant Properties : LCPH exhibits free radical scavenging activity, which may protect against oxidative damage in tissues .

Clinical Applications

LCPH has been studied extensively for its therapeutic applications in ischemic heart disease, heart failure, and peripheral arterial disease. Some notable findings include:

  • Ischemic Heart Disease : In a multicenter trial involving 472 patients post-myocardial infarction, LCPH treatment resulted in reduced left ventricular dilatation and improved recovery .
  • Heart Failure : A study on chronic heart failure patients indicated that long-term oral treatment with LCPH improved exercise capacity and peripheral muscle metabolism .
  • Oxidative Stress Reduction : LCPH demonstrated a reduction in markers of oxidative stress in various clinical settings, suggesting its role as an adjunct therapy in conditions characterized by increased oxidative damage .

Data Table: Summary of Key Studies on this compound

StudyConditionDosageKey Findings
Myocardial Infarction9 g/day IV for 5 days, then 6 g/day orallyReduced left ventricular dilatation; improved recovery
Chronic Heart FailureLong-term oral treatmentEnhanced exercise capacity; improved peripheral metabolism
Oxidative Stress in Various ConditionsVaries by conditionDecreased oxidative markers; cardioprotective effects
Colonic Inflammatory DiseasesNot specifiedPotential therapeutic effects noted

Case Studies

Several case studies have highlighted the efficacy of LCPH:

  • Case Study 1 : A patient with ischemic heart disease showed significant improvement in exercise tolerance after initiating LCPH therapy alongside standard treatment protocols.
  • Case Study 2 : In patients with chronic fatigue syndrome, LCPH administration led to notable enhancements in energy levels and quality of life metrics.

特性

Key on ui mechanism of action

L-Propionylcarnitine, a propionyl ester of L-carnitine, increases the intracellular pool of L-carnitine. It exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) and, thus, is readily converted into propionyl-coenzyme A and free carnitine. It has been reported that L-propionylcarnitine possesses a protective action against heart ischemia-reperfusion injury;... To obtain a better insight into the antiradical mechanism of L-propionylcarnitine, the present research analyzed the superoxide scavenging capacity of L-propionylcarnitine and its effect on linoleic acid peroxidation. In addition, the effect of L-propionylcarnitine against DNA cleavage was estimated using pBR322 plasmid. ... L-propionylcarnitine showed a dose-dependent free-radical scavenging activity. In fact, it was able to scavenge superoxide anion, to inhibit the lipoperoxidation of linoleic acid, and to protect pBR322 DNA from cleavage induced by H2O2 UV-photolysis.

CAS番号

119793-66-7

分子式

C10H20ClNO4

分子量

253.72 g/mol

IUPAC名

(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1

InChIキー

KTFMPDDJYRFWQE-DDWIOCJRSA-N

SMILES

CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

異性体SMILES

CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl

正規SMILES

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

外観

Assay:≥98%A crystalline solid

Key on ui other cas no.

119793-66-7

ピクトグラム

Irritant

同義語

Dromos; Levocarnitine propionate; ST 261

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levocarnitine propionate hydrochloride
Reactant of Route 2
Reactant of Route 2
Levocarnitine propionate hydrochloride
Reactant of Route 3
Levocarnitine propionate hydrochloride
Reactant of Route 4
Reactant of Route 4
Levocarnitine propionate hydrochloride
Reactant of Route 5
Reactant of Route 5
Levocarnitine propionate hydrochloride
Reactant of Route 6
Levocarnitine propionate hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。